ATTO 488 NHS ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C29H26N4O12S2 |

|---|---|

分子量 |

686.7 g/mol |

IUPAC名 |

3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate |

InChI |

InChI=1S/C29H26N4O12S2/c1-32(14-4-7-23(36)45-33-21(34)12-13-22(33)35)29(37)16-6-3-2-5-15(16)24-17-8-10-19(30)27(46(38,39)40)25(17)44-26-18(24)9-11-20(31)28(26)47(41,42)43/h2-3,5-6,8-11,30H,4,7,12-14,31H2,1H3,(H,38,39,40)(H,41,42,43) |

InChIキー |

QYLVUXZLEBHDMK-UHFFFAOYSA-N |

正規SMILES |

CN(CCCC(=O)ON1C(=O)CCC1=O)C(=O)C2=CC=CC=C2C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

ATTO 488 NHS Ester: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and protocols for utilizing ATTO 488 NHS ester, a versatile fluorescent probe for biomolecular labeling.

This compound is a fluorescent labeling agent widely used in life sciences research. It belongs to the family of ATTO dyes, which are known for their exceptional photo-stability and high fluorescence quantum yields.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary amino groups present in biomolecules such as proteins, peptides, and modified oligonucleotides.[2] This covalent linkage results in a stable fluorescently tagged molecule suitable for a wide array of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3][4]

Core Properties and Characteristics

ATTO 488 is a rhodamine-based dye characterized by its strong absorption and high fluorescence, making it a bright and photostable green fluorophore.[2][5] Its hydrophilic nature and excellent water solubility prevent aggregation and ensure its utility in aqueous buffers commonly used for biological experiments.[1]

Quantitative Spectroscopic and Physical Data

The key characteristics of this compound are summarized in the table below. These parameters are crucial for designing and executing fluorescence-based experiments, including selecting appropriate excitation sources and emission filters.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₆N₄O₁₂S₂ | [6] |

| Molecular Weight | 686.67 g/mol | [6] |

| Appearance | Powder | |

| Excitation Maximum (λex) | 501 nm | |

| 498 nm (in 0.1 M phosphate (B84403) pH 7.0) | [7] | |

| Emission Maximum (λem) | 523 nm | [1] |

| 520 nm (in 0.1 M phosphate pH 7.0) | [7] | |

| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (ηfl) | 80% | [1] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [1] |

| Recommended Excitation Source | 488 nm Argon-Ion laser | [3] |

| Storage Temperature | -20°C, protected from light | [6] |

Biomolecule Labeling with this compound

The fundamental principle behind the use of this compound is the reaction of the succinimidyl ester with nucleophilic primary amino groups, typically the ε-amino group of lysine (B10760008) residues in proteins or amino-modified oligonucleotides.[2][8] This reaction, which forms a stable amide bond, is most efficient at a slightly alkaline pH of 8.0-9.0, where the amino groups are deprotonated and thus more reactive.[9]

Caption: Covalent labeling of a biomolecule with this compound.

Experimental Protocols

Successful labeling of biomolecules requires careful attention to buffer conditions, protein concentration, and purification of the final conjugate. The following are generalized protocols for labeling antibodies and oligonucleotides.

Antibody Labeling Protocol

This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-protein ratio may need to be determined empirically for other proteins.

Materials:

-

Antibody solution (2 mg/mL in amine-free buffer like PBS)

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Labeling buffer (0.1 M sodium bicarbonate, pH 8.3)[3]

-

Purification column (e.g., Sephadex G-25)[9]

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[3] Adjust the pH of the antibody solution to 8.3 by adding 0.1 volumes of 1 M sodium bicarbonate buffer.[3]

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-2 mg/mL to create a stock solution.[2][3]

-

Labeling Reaction: While gently stirring, add a 2 to 10-fold molar excess of the reactive dye solution to the antibody solution.[2][3] Incubate the reaction for 30 to 60 minutes at room temperature.[3]

-

Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9] The first colored band to elute is the labeled antibody.

-

Determination of Degree of Labeling (DOL): The DOL, which is the molar ratio of dye to protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~501 nm (for ATTO 488). The optimal DOL for most antibodies is between 2 and 10.[2]

-

Storage: Store the labeled antibody at 2-8°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) or aliquot and freeze at -20°C.[3][8]

Caption: A typical workflow for labeling antibodies with this compound.

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide (0.1 mM in carbonate buffer)

-

This compound

-

Anhydrous DMF

-

Carbonate buffer (0.2 M, pH 8-9)

-

Purification supplies (e.g., gel filtration or reversed-phase HPLC)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in 0.2 M carbonate buffer (pH 8-9) to a concentration of 0.1 mM.[3]

-

Dye Preparation: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[3]

-

Labeling Reaction: Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[3] Incubate the mixture for 2 hours at room temperature with shaking.

-

Purification: Separate the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[3]

Applications in Research and Drug Development

The high fluorescence quantum yield, photostability, and excellent water solubility of ATTO 488 make it a superior choice for a variety of high-sensitivity applications.[1] These include:

-

High-Resolution Microscopy: Techniques such as PALM, dSTORM, and STED benefit from the photophysical properties of ATTO 488.[3][4]

-

Flow Cytometry (FACS): The bright fluorescence of ATTO 488-labeled antibodies allows for clear identification and sorting of cell populations.[3]

-

Fluorescence In-Situ Hybridization (FISH): Labeled oligonucleotide probes are used to detect specific DNA or RNA sequences within cells.[3]

-

Single-Molecule Detection: The exceptional brightness and stability of ATTO 488 are ideal for observing individual biomolecules.[3][5]

In drug development, this compound can be used to label drug candidates or target proteins to study their localization, trafficking, and binding kinetics within cellular systems.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ATTO 488 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. thomassci.com [thomassci.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. spectra.arizona.edu [spectra.arizona.edu]

ATTO 488 NHS Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of ATTO 488 NHS ester, a widely utilized fluorescent probe in life sciences research and drug development. This document details its spectroscopic characteristics, physical properties, and provides standardized protocols for its application in labeling biomolecules.

Core Chemical and Physical Properties

ATTO 488 is a fluorescent label belonging to the rhodamine family of dyes.[1][2] It is characterized by its high water solubility, strong absorption, and high fluorescence quantum yield.[3][4][5] These properties, combined with its exceptional thermal and photochemical stability, make it an ideal candidate for a wide range of applications including fluorescence microscopy, flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[4][5][6][7] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward covalent labeling of primary and secondary amines in biomolecules such as proteins, antibodies, and amino-modified oligonucleotides.[1]

Spectroscopic and Physicochemical Data

The key quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Spectroscopic Properties of ATTO 488

| Property | Value | Reference |

| Excitation Maximum (λex) | 501 nm | [3][8][9] |

| Emission Maximum (λem) | 523 nm | [3][8][9] |

| Molar Extinction Coefficient (ε) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [3][5][6] |

| Fluorescence Quantum Yield (Φ) | 80% | [3][5][6] |

| Fluorescence Lifetime (τ) | 4.1 ns | [3][6] |

| Recommended Excitation Source | 488 nm Argon-Ion Laser | [3][6] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₂₆N₄O₁₂S₂ | [10][11] |

| Molecular Weight | 686.67 g/mol | [10][11] |

| Solubility | Soluble in polar solvents like DMSO and DMF | [3] |

| Storage Conditions | Store at -20°C, protected from light and moisture | [3][10][12] |

Visualizing the Chemistry: Structure and Labeling

To better understand the molecular basis of its function, the chemical structure of this compound and the general workflow for protein labeling are illustrated below.

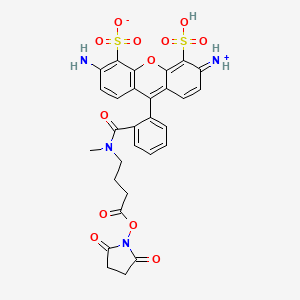

Caption: Chemical Structure of this compound.

The following diagram illustrates the general workflow for labeling a target protein with this compound.

Caption: General workflow for protein labeling with this compound.

Experimental Protocols

The following are detailed methodologies for common experiments involving this compound. These protocols are intended as a guide and may require optimization for specific applications.

Protein and Antibody Labeling Protocol

This protocol is adapted for labeling proteins, such as antibodies, with this compound.

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)[3]

-

Protein or antibody solution (2-10 mg/mL)[1]

-

Reaction buffer: 1 M sodium bicarbonate or 1 M phosphate (B84403) buffer, pH 8.0-9.0[1]

-

Purification column (e.g., Sephadex G-25) or dialysis equipment[6]

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer (e.g., PBS).[6] If buffers containing Tris or glycine (B1666218) are used, the protein must be purified by dialysis against PBS.[1]

-

Adjust the pH of the protein solution to 8.0-9.0 using the reaction buffer.[1] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[1][13]

-

-

Dye Preparation:

-

Labeling Reaction:

-

A starting molar ratio of 10:1 (dye:protein) is recommended.[1] This may need to be optimized for your specific protein.

-

Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[12][13]

-

-

Purification of the Conjugate:

-

Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule.

-

Measure the absorbance of the conjugate at 280 nm (for the protein) and 501 nm (for ATTO 488).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

-

A_max is the absorbance at 501 nm.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at 501 nm (90,000 M⁻¹cm⁻¹).

-

CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.10).[3]

-

-

An optimal DOL for antibodies is generally between 2 and 10.[1]

-

Storage of the Conjugate: Store the labeled protein at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.[6][12] Avoid repeated freeze-thaw cycles.[12]

General Protocol for Fluorescence Microscopy

This protocol provides a general workflow for using ATTO 488-labeled antibodies for immunofluorescence staining of cells.

Materials:

-

Cells cultured on coverslips or in imaging dishes.

-

ATTO 488-labeled antibody.

-

Phosphate-buffered saline (PBS).

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Mounting medium.

Procedure:

-

Cell Preparation:

-

Fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If the target protein is intracellular, permeabilize the cells with the permeabilization buffer for 10-15 minutes.[14]

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells with the blocking buffer for 30-60 minutes at room temperature.[14]

-

-

Antibody Incubation:

-

Dilute the ATTO 488-labeled primary or secondary antibody in the blocking buffer to the desired concentration.

-

Incubate the cells with the antibody solution for 1 hour at room temperature in the dark.[14]

-

-

Washing:

-

Wash the cells three times with PBS to remove unbound antibodies.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for ATTO 488 (excitation ~488 nm, emission ~520 nm). Use the lowest possible laser power to minimize photobleaching.[14]

-

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. This compound For Fluorescent Labelling [sigmaaldrich.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. This compound | C29H26N4O12S2 | CID 58989168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. leica-microsystems.com [leica-microsystems.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. benchchem.com [benchchem.com]

ATTO 488 NHS Ester: A Technical Guide to Spectroscopic Properties and Labeling Protocols

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 NHS ester is a high-performance fluorescent labeling dye characterized by its exceptional water solubility, high fluorescence quantum yield, and significant photostability. These properties make it an ideal candidate for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and single-molecule detection. This guide provides an in-depth overview of its spectral properties and detailed protocols for its use in labeling biomolecules.

Core Photophysical and Spectroscopic Data

The performance of a fluorophore is defined by its key photophysical parameters. ATTO 488 exhibits strong absorption and a high quantum yield, resulting in intense fluorescent signals. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for efficient and stable conjugation to primary amines on biomolecules.[1][2]

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 500 nm | [3][4] |

| Emission Maximum (λem) | 520 nm | [3][4][5] |

| Molar Extinction Coefficient (ε) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (η) | 80% | [3] |

| Fluorescence Lifetime (τ) | 4.1 ns | [3] |

| Molecular Weight (MW) | 981 g/mol | [3] |

Optical data is for the carboxy derivative in aqueous solution.

Experimental Protocols

The following protocols provide a general framework for the labeling of proteins and oligonucleotides with this compound. Optimization may be required for specific applications and target molecules.

Protein Labeling Protocol

This protocol is designed for labeling proteins, such as antibodies, with this compound. The NHS ester reacts with primary amino groups, like the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[6][7]

1. Preparation of Reagents:

-

Protein Solution: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.0-9.0.[3][7] A recommended protein concentration is 2 mg/mL or higher, as lower concentrations can decrease labeling efficiency.[3][8] If the protein is in a buffer containing amines (e.g., Tris or glycine), it must be dialyzed against a suitable buffer like PBS.[1][3]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[3]

2. Labeling Reaction:

-

While gently stirring, add a molar excess of the reactive dye solution to the protein solution. A starting point for the molar ratio of dye to protein is often 2:1, but the optimal ratio may vary and should be determined experimentally.[3]

-

Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[3]

3. Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[7]

-

Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.2).[3]

-

Elute the conjugate with the same buffer. The first colored band to elute is typically the labeled protein.[3]

-

Alternatively, dialysis can be used for purification, although it may be less efficient.[3]

4. Storage of the Conjugate:

-

Store the labeled protein at 2-8°C, protected from light, for short-term storage.

-

For long-term storage, it is recommended to add a cryoprotectant, aliquot the conjugate, and store at -20°C. Avoid repeated freeze-thaw cycles.[6]

Oligonucleotide Labeling Protocol

This protocol is suitable for labeling amino-modified oligonucleotides.

1. Preparation of Reagents:

-

Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9) to a concentration of 0.1 mM.[3]

-

This compound Solution: Prepare a 5 mg/mL solution of the activated label in anhydrous DMF.[3]

2. Labeling Reaction:

-

Add approximately 30 µL of the label solution to 50 µL of the oligonucleotide solution.[3]

-

Incubate the reaction at room temperature for 2 hours with shaking.[3] For longer reaction times, the pH can be adjusted to 7-7.5.[3]

3. Purification:

-

The labeled oligonucleotide can be purified from the free dye using gel filtration or reversed-phase HPLC.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in the use of this compound.

Caption: Protein Labeling Workflow with this compound.

Caption: Logical Relationship of this compound Labeling.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectrum [Atto 488] | AAT Bioquest [aatbio.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. jenabioscience.com [jenabioscience.com]

ATTO 488 NHS Ester: A Technical Guide for Labeling and Detection

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 NHS ester is a fluorescent labeling reagent widely utilized in biological research for the covalent attachment of the bright and photostable ATTO 488 dye to primary amino groups on proteins, peptides, and other biomolecules. This guide provides an in-depth overview of its properties, labeling protocols, and applications.

Core Properties and Quantitative Data

ATTO 488 is a rhodamine-based dye known for its excellent water solubility, high fluorescence quantum yield, and exceptional thermal and photochemical stability.[1][2][3] These characteristics make it highly suitable for sensitive applications such as single-molecule detection, high-resolution microscopy, and flow cytometry.[2][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for straightforward and efficient labeling of molecules containing primary amines.

The key quantitative specifications for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 686.67 g/mol | [1] |

| 686.7 g/mol | [5] | |

| 686.66 g/mol | ||

| Molecular Formula | C₂₉H₂₆N₄O₁₂S₂ | [1][5] |

| Excitation Maximum (λmax) | 501 nm | [2] |

| Emission Maximum (λfl) | 523 nm | [2] |

| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (ηfl) | 80% | [2] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [2] |

Experimental Protocols

The following sections detail standardized procedures for labeling proteins and oligonucleotides with this compound.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins and applications.

1. Preparation of Reagents:

-

Protein Solution: Dissolve the protein in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2 mg/mL.[3] Protein solutions must be free of amine-containing substances like Tris or glycine.[3] If the protein is in a Tris-based buffer, dialysis against PBS is required.[3]

-

Dye Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[3]

2. Labeling Reaction:

-

The optimal molar ratio of dye to protein can vary, so it is recommended to test different ratios. A starting point is a twofold molar excess of the reactive dye added to the protein solution.[3]

-

Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[3][4] The optimal pH for the coupling reaction is between 8.0 and 9.0.[6]

3. Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using gel permeation chromatography. A Sephadex G-25 column is commonly recommended for this purpose.[3][6]

-

Equilibrate the column with a suitable buffer, such as PBS (pH 7.4).

-

Apply the reaction mixture to the column and elute the conjugate with the same buffer. The first colored, fluorescent band to elute will be the labeled protein.[6]

4. Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules per protein molecule, is a critical parameter.

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~501 nm).

-

The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is typically between 2 and 10.[4]

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

1. Preparation of Reagents:

-

Oligonucleotide Solution: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a carbonate buffer (0.2 M, pH 8-9).[3]

-

Dye Solution: Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[3]

2. Labeling Reaction:

-

Add approximately 30 µL of the dye solution to 50 µL of the oligonucleotide solution.[3]

-

Incubate the reaction at room temperature for 2 hours with shaking.[3] For longer reaction times, the pH can be adjusted to 7.0-7.5.[3]

3. Purification:

-

The labeled oligonucleotide can be purified from the free dye using methods such as gel filtration or reversed-phase HPLC.[3]

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for protein labeling and the chemical reaction pathway.

Caption: General workflow for protein labeling with this compound.

Caption: Amine-reactive labeling chemistry of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. This compound | C29H26N4O12S2 | CID 58989168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectra.arizona.edu [spectra.arizona.edu]

An In-depth Technical Guide to ATTO 488 NHS Ester: Solubility and Application Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and handling of ATTO 488 NHS ester, a widely used fluorescent label. The information is intended to provide researchers, scientists, and drug development professionals with the necessary details to effectively utilize this reagent in their experimental workflows.

Core Properties of this compound

ATTO 488 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2] The N-hydroxysuccinimidyl (NHS) ester derivative of ATTO 488 is designed for the covalent labeling of primary and secondary amine groups, such as those found in proteins and amine-modified oligonucleotides.[1][3][4]

Solubility Profile

The solubility of this compound is a critical factor in its application for labeling biomolecules. While the ATTO 488 dye itself is noted for its excellent water solubility[1][2][5][6][7], the NHS ester form has different solubility characteristics that are important to understand for successful conjugation.

Solubility in DMSO:

This compound is readily soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2] For optimal performance and stability, it is highly recommended to use anhydrous and amine-free DMSO for preparing stock solutions.[1][2][7] The presence of water in the solvent can lead to the hydrolysis of the NHS ester, reducing its reactivity towards the target amine groups.

Solubility in Water:

In contrast to the parent dye, NHS esters, in general, have limited solubility in aqueous solutions.[8][9] More importantly, the NHS ester group is susceptible to hydrolysis in aqueous environments, a reaction that is highly pH-dependent. The rate of hydrolysis increases significantly with a rise in pH.[9][10][11] At a pH of 8.6 and a temperature of 4°C, the half-life of an NHS ester can be as short as 10 minutes.[9] Therefore, direct dissolution of this compound in aqueous buffers is not recommended. The standard and recommended practice is to first prepare a concentrated stock solution in a high-quality, anhydrous organic solvent like DMSO and then add a small volume of this stock solution to the aqueous reaction mixture containing the biomolecule to be labeled.[2][8][9][12]

Quantitative Data: Recommended Stock Solution Concentrations

While specific solubility limits (e.g., mg/mL) are not extensively published, various suppliers provide recommended concentrations for preparing stock solutions of this compound in DMSO for labeling reactions. These concentrations are well within the solubility limits of the compound in DMSO.

| Solvent | Recommended Concentration | Reference |

| DMSO | 10 mg/mL | [13] |

| DMSO | 2 mg/mL | [2] |

| DMSO | 10 mM | [7] |

| DMF | 10 mg/mL | [13] |

| DMF | 2 mg/mL | [2] |

Experimental Protocols

Below are detailed methodologies for the dissolution of this compound and its use in a typical protein labeling experiment.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO for use in labeling reactions.

Materials:

-

This compound

-

Anhydrous, amine-free DMSO

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

Protocol:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

-

Add the appropriate volume of anhydrous, amine-free DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).[13]

-

Vortex the vial thoroughly until the this compound is completely dissolved.[13]

-

This stock solution should be prepared fresh immediately before use for optimal reactivity.[2] If storage is necessary, it can be stored for a short period at -20°C, protected from light and moisture.[13]

Protein Labeling with this compound

Objective: To covalently label a protein with this compound.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound stock solution in DMSO

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., Sephadex G-25)

-

Microcentrifuge tubes

-

Shaker or rotator

Protocol:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines, like Tris, are not compatible as they will compete for reaction with the NHS ester.[2][9]

-

The recommended protein concentration is typically between 2-10 mg/mL for efficient labeling.[2][7]

-

-

pH Adjustment:

-

Labeling Reaction:

-

Add the calculated amount of the this compound stock solution to the protein solution. A 10-fold molar excess of the dye to the protein is a common starting point, but the optimal ratio may need to be determined empirically.[7]

-

Mix the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[2][7] The reaction can also be carried out at 4°C for a longer duration.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[2][7]

-

Elute the column with an appropriate buffer (e.g., PBS, pH 7.2). The first colored fraction to elute will be the labeled protein, followed by the free dye.

-

Alternatively, dialysis or spin filtration can be used for purification.[13]

-

Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the experimental workflow for labeling a protein with this compound.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. thomassci.com [thomassci.com]

- 5. AATOM(TM) 488 NHS ester | AAT Bioquest | Biomol.com [biomol.com]

- 6. ATTO 488 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. covachem.com [covachem.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. jenabioscience.com [jenabioscience.com]

ATTO 488 NHS Ester: A Technical Guide for Advanced Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications and methodologies surrounding ATTO 488 NHS ester, a fluorescent label renowned for its utility in high-sensitivity and high-resolution fluorescence microscopy. This document provides a comprehensive overview of its photophysical properties, detailed experimental protocols for biomolecule conjugation, and its application in various advanced imaging techniques.

Introduction to this compound

This compound is a hydrophilic fluorescent dye belonging to the rhodamine family of dyes.[1][2] It is characterized by its exceptional water solubility, strong light absorption, high fluorescence quantum yield, and remarkable photostability.[3][4][5] These features make it an ideal candidate for a wide array of applications in fluorescence microscopy, including single-molecule detection and super-resolution imaging.[3][4][6] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward and efficient labeling of primary and secondary aliphatic amines in biomolecules, such as the lysine (B10760008) residues in proteins or amino-modified oligonucleotides, forming a stable amide bond.[1][7]

Photophysical Properties

The optical characteristics of ATTO 488 make it a versatile fluorescent probe, compatible with common excitation sources like the 488 nm line of an argon-ion laser.[3][6] Its key photophysical properties are summarized in the table below.

| Property | Value | Reference |

| Maximum Absorption (λabs) | 500 nm | [4] |

| Maximum Emission (λfl) | 520 nm | [4] |

| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹ cm⁻¹ | [4] |

| Fluorescence Quantum Yield (ηfl) | 80% | [4] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [4] |

| Correction Factor (CF260) | 0.22 | [4] |

| Correction Factor (CF280) | 0.09 | [4] |

Biomolecule Labeling with this compound

The following sections provide detailed protocols for the conjugation of this compound to proteins (e.g., antibodies) and oligonucleotides.

Protein Labeling Protocol

This protocol is a general guideline for labeling proteins with this compound. The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[1][4]

Materials:

-

Protein solution (2 mg/mL in amine-free buffer like PBS)[4]

-

This compound

-

Anhydrous, amine-free DMSO or DMF[4]

-

Bicarbonate buffer (0.1 M, pH 8.3)[4]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Protein Preparation:

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 2 mg/mL.[4]

-

-

Conjugation Reaction:

-

While gently stirring, add a twofold molar excess of the reactive dye solution to the protein solution.[4] For an antibody, a common starting point is to add 10 µL of the dye solution to 1 mL of the protein solution.[4]

-

Incubate the reaction at room temperature for 30 to 60 minutes with constant or repeated stirring.[4]

-

-

Purification:

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the molar ratio of dye to protein, can be calculated by measuring the absorbance of the conjugate at 280 nm and 500 nm.

-

Oligonucleotide Labeling Protocol

This protocol is designed for labeling amino-modified oligonucleotides.

Materials:

-

Amino-modified oligonucleotide (0.1 mM solution in carbonate buffer)[4]

-

This compound

-

Anhydrous DMF[4]

-

Carbonate buffer (0.2 M, pH 8-9)[4]

-

Gel filtration or reversed-phase HPLC for purification[4]

Procedure:

-

Oligonucleotide Preparation:

-

Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9).[4]

-

-

Dye Preparation:

-

Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[4]

-

-

Conjugation Reaction:

-

Purification:

-

Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[4]

-

Applications in Fluorescence Microscopy

The superior photophysical properties of ATTO 488 make it a valuable tool for a multitude of fluorescence microscopy applications.

-

Super-Resolution Microscopy: ATTO 488 is highly suitable for advanced imaging techniques such as PALM (Photoactivated Localization Microscopy), dSTORM (direct Stochastic Optical Reconstruction Microscopy), and STED (Stimulated Emission Depletion) microscopy.[3][4][6]

-

Single-Molecule Detection: Its high fluorescence quantum yield and photostability enable the detection and tracking of individual molecules.[3][4][6]

-

Immunofluorescence: Antibodies labeled with ATTO 488 are widely used for the specific detection and visualization of cellular targets.

-

Flow Cytometry (FACS): The strong absorption and emission characteristics of ATTO 488 make it an excellent choice for labeling cells and biomolecules for analysis by flow cytometry.[3][4][6]

-

Fluorescence In-Situ Hybridization (FISH): Labeled oligonucleotide probes are used for the detection and localization of specific DNA or RNA sequences within cells.[3][4][6]

Visualizing Key Processes

To further elucidate the core concepts, the following diagrams illustrate the labeling reaction and a typical experimental workflow.

Caption: Covalent labeling of a biomolecule with this compound.

Caption: General workflow for indirect immunofluorescence using an ATTO 488-labeled secondary antibody.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. ATTO 488 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

ATTO 488 NHS Ester: A Technical Guide for Single-Molecule Detection

ATTO 488 NHS ester is a fluorescent label highly favored in single-molecule detection and high-resolution microscopy.[1][2] As a rhodamine-based dye, it offers exceptional water solubility, strong light absorption, a high fluorescence quantum yield, and significant photostability.[3][4][5] These characteristics make it an ideal candidate for demanding applications such as PALM, dSTORM, and STED microscopy, as well as flow cytometry and fluorescence in-situ hybridization (FISH).[1][4][6] This guide provides a comprehensive overview of its properties, detailed protocols for its use, and its application in single-molecule studies.

Core Photophysical Properties

The performance of a fluorophore in single-molecule applications is dictated by its photophysical characteristics. ATTO 488 is engineered for optimal brightness and stability. Its fluorescence is most efficiently triggered by the 488 nm line of an Argon-Ion laser.[4][6]

A summary of its key quantitative properties is presented below.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 500 nm | [4] |

| Emission Maximum (λfl) | 520 nm | [4] |

| Molar Extinction Coefficient (εmax) | 9.0 x 104 M-1 cm-1 | [4] |

| Fluorescence Quantum Yield (ηfl) | 80% | [4] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [4] |

| Molecular Weight (MW) | 981 g/mol | [4] |

Labeling Chemistry: The NHS Ester Reaction

ATTO 488 is supplied as an N-hydroxysuccinimidyl (NHS) ester. This functional group is the most common tool for conjugating fluorescent dyes to biomolecules.[3] It readily reacts with primary amine groups (R-NH₂), such as the ε-amino group of lysine (B10760008) residues on proteins or amine-modified oligonucleotides, to form a stable, covalent amide bond.[3][7] For this reaction to proceed efficiently, the amine group must be unprotonated, requiring a reaction buffer with a pH between 8.0 and 9.0.[8]

Experimental Protocols

Precise and consistent labeling is critical for quantitative single-molecule experiments. The following protocols provide a detailed methodology for labeling proteins and oligonucleotides.

Protein Labeling Protocol

This protocol is a general guide and may require optimization for specific proteins.[3] It is designed to achieve a Degree of Labeling (DOL) of 4-5 for IgG antibodies when using a protein concentration of 1-2 mg/mL.[7]

1. Preparation of Solutions:

-

Protein Solution:

-

Dissolve the target protein (e.g., antibody) in a suitable buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[3] Protein concentration should ideally be between 2-10 mg/mL for optimal efficiency.[3]

-

Ensure the protein solution is free of amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[4] If necessary, dialyze the protein against PBS.[4]

-

Adjust the pH of the protein solution to 8.0-9.0. A common method is to add 1 part of 1 M sodium bicarbonate (pH ~9.0) to 9 parts of the protein solution.[3][8]

-

-

This compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.[7]

-

Add anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to the vial to create a stock solution, typically at a concentration of 1-2 mg/mL or 2 mM.[4][7]

-

This solution should be prepared fresh immediately before use, as the NHS ester can hydrolyze in the presence of moisture.[4][5]

-

2. Conjugation Reaction:

-

While gently stirring, add a molar excess of the reactive dye solution to the protein solution. For many antibodies, a twofold molar excess of dye to protein is a good starting point to achieve a DOL of 2-3.[4][8]

-

Incubate the reaction at room temperature for 30 to 60 minutes with constant or repeated stirring.[4]

3. Purification of the Conjugate:

-

The labeled protein must be separated from unreacted, hydrolyzed dye.[8]

-

Gel permeation chromatography is the recommended method. Use a column packed with Sephadex G-25 (or an equivalent resin).[4][8]

-

For a very hydrophilic dye like ATTO 488, a longer column (e.g., 30 cm) is preferable for better separation.[8]

-

Equilibrate the column and elute the conjugate using a neutral buffer like PBS (pH 7.4).[8] The first colored fraction to elute will be the dye-protein conjugate.

4. Characterization (Degree of Labeling):

-

The Degree of Substitution (DOS), or Degree of Labeling (DOL), is a critical parameter representing the average number of dye molecules per protein.[3]

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's absorption maximum (~500 nm for ATTO 488).[3]

-

The DOL can be calculated using the Beer-Lambert law, accounting for the contribution of the dye to the absorbance at 280 nm using a correction factor (CF₂₈₀ = 0.09 for ATTO 488).[4]

Oligonucleotide Labeling Protocol

-

Preparation: Prepare a 0.1 mM solution of the amino-modified oligonucleotide in a 0.2 M carbonate buffer (pH 8-9).[4] Prepare a 5 mg/mL solution of this compound in anhydrous DMF.[4]

-

Reaction: Add approximately 50 µL of the oligonucleotide solution to 30 µL of the dye solution.[4]

-

Incubation: Incubate the mixture at room temperature for 2 hours with shaking.[4]

-

Purification: Separate the labeled oligonucleotide from free dye using gel filtration or reversed-phase HPLC.[4]

Visualized Workflows and Principles

Diagrams generated using Graphviz illustrate the key experimental workflow and a primary application of ATTO 488 in single-molecule research.

Application in Single-Molecule FRET

ATTO 488 is frequently used as a donor fluorophore in single-molecule Förster Resonance Energy Transfer (smFRET) experiments.[9] smFRET is a powerful technique that measures the efficiency of energy transfer between two fluorophores (a donor and an acceptor) to determine the distance between them, providing insights into molecular conformations and dynamics.[10][11]

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. ATTO 488 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. Single-molecule FRET states, conformational interchange, and conformational selection by dye labels in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zhb.uni-luebeck.de [zhb.uni-luebeck.de]

- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]

An In-depth Technical Guide to the Photostability of ATTO 488 NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the photostability of ATTO 488 NHS ester, a fluorescent dye widely utilized in biological imaging and analysis. Renowned for its brightness and hydrophilicity, a critical evaluation of its photostability is essential for the design and interpretation of fluorescence-based assays.

Core Photophysical Properties

ATTO 488 is a rhodamine-based dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2][3] These properties make it highly suitable for demanding applications such as single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2] The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the covalent labeling of primary amines on proteins and other biomolecules.

For comparative purposes, the photophysical properties of ATTO 488 are presented alongside Alexa Fluor 488, another commonly used dye in the same spectral range.

| Property | ATTO 488 | Alexa Fluor 488 |

| Maximum Absorption (λabs) | 501 nm[4] | 496 nm |

| Maximum Emission (λfl) | 523 nm[4] | 519 nm |

| Molar Extinction Coefficient (εmax) | 90,000 M⁻¹cm⁻¹[4] | 71,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (ηfl) | 80%[2] | 92% |

| Fluorescence Lifetime (τfl) | 4.1 ns[2] | 4.1 ns |

Understanding Photostability and Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its fluorescent properties. This process is a significant limiting factor in fluorescence microscopy, particularly in experiments requiring prolonged or intense light exposure.

The mechanism of photobleaching is complex but is often initiated from the excited triplet state of the fluorophore, as depicted in the Jablonski diagram below. Molecules in the long-lived triplet state are highly reactive and can interact with molecular oxygen or other cellular components, leading to their permanent degradation.

Jablonski Diagram of Photobleaching Pathway

Experimental Protocols

General Protocol for Measuring Fluorophore Photostability

This protocol outlines a general method for quantifying the photobleaching rate of a fluorescent dye in solution.

Objective: To determine the rate of fluorescence decay of a fluorophore under constant illumination.

Materials:

-

Fluorophore stock solution (e.g., ATTO 488 in DMSO)

-

Appropriate buffer (e.g., PBS, pH 7.4)

-

Fluorometer or a fluorescence microscope equipped with a sensitive detector (e.g., PMT or sCMOS camera) and a stable light source.

-

Cuvette or microscope slide/chamber.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the fluorophore in the desired buffer. The concentration should be low enough to avoid inner filter effects but sufficient to obtain a strong fluorescence signal.

-

Instrument Setup:

-

Set the excitation and emission wavelengths on the fluorometer or select the appropriate filter cube on the microscope.

-

Adjust the excitation light intensity to a level relevant to your intended application.

-

Set the detector gain to achieve a high signal-to-noise ratio without saturating the detector.

-

-

Data Acquisition:

-

Record an initial fluorescence intensity measurement (F₀) at time t=0.

-

Continuously illuminate the sample and record the fluorescence intensity at regular intervals over a prolonged period. The duration and frequency of measurements will depend on the photostability of the dye.

-

-

Data Analysis:

-

Subtract the background fluorescence from each measurement.

-

Normalize the fluorescence intensity at each time point (Fₜ) to the initial intensity (F₀).

-

Plot the normalized intensity (Fₜ/F₀) as a function of time.

-

The resulting curve can be fitted to an exponential decay function to determine the photobleaching rate constant (k) or the half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease by 50%.

-

Workflow for Measuring Photostability

Protocol for Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein.

Objective: To covalently label a protein with ATTO 488 for fluorescence-based detection.

Materials:

-

This compound

-

Anhydrous, amine-free DMSO or DMF

-

Protein to be labeled (in an amine-free buffer like PBS or bicarbonate buffer)

-

Bicarbonate buffer (0.1 M, pH 8.3)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2-10 mg/mL. The protein solution must be free of amine-containing substances like Tris or glycine.

-

-

Dye Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

-

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the reactive dye solution to the protein solution while gently stirring. The optimal dye-to-protein ratio may need to be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

The first colored band to elute is typically the labeled protein.

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (501 nm for ATTO 488).

-

Workflow for Protein Labeling with this compound

References

ATTO 488 NHS Ester: A Technical Guide for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 488 NHS ester, a fluorescent dye widely utilized in flow cytometry (FACS) and other fluorescence-based applications. This document details the dye's properties, experimental protocols for antibody and protein labeling, and key considerations for successful application in research and drug development.

Core Properties of this compound

ATTO 488 is a rhodamine-based fluorescent label renowned for its excellent water solubility, strong absorption, high fluorescence quantum yield, and exceptional photostability.[1][2][3][4][5][6] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy, and importantly, flow cytometry.[1][2][3][4][5] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of amino-containing molecules such as proteins, peptides, and amino-modified oligonucleotides.[1][7]

Spectral and Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These parameters are crucial for designing flow cytometry experiments and interpreting results.

| Property | Value | Source |

| Excitation Maximum (λabs) | 500-501 nm | [3][5] |

| Emission Maximum (λem) | 520-523 nm | [1][3][5] |

| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹ cm⁻¹ | [3][5] |

| Fluorescence Quantum Yield (ηfl) | 80% | [3][5] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [3][5] |

| Molecular Weight | 686.66 g/mol | [8] |

| Correction Factor (CF260) | 0.25 | [5] |

| Correction Factor (CF280) | 0.10 | [5] |

Note: Spectral properties can be influenced by the solvent and conjugation to a target molecule. The provided values are generally for the dye in aqueous solution.

Experimental Protocols

Antibody and Protein Labeling with this compound

This section provides a detailed methodology for the covalent labeling of proteins, such as antibodies, with this compound.

1. Preparation of Reagents:

-

Protein Solution:

-

The protein should be dissolved in an amine-free buffer, such as 1X phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1]

-

If the protein is in a buffer containing amines (e.g., Tris or glycine) or ammonium (B1175870) salts, it must be dialyzed against PBS.[1][3]

-

The recommended protein concentration is greater than 2 mg/mL to ensure efficient labeling.[1][3][7]

-

For the labeling reaction, adjust the pH of the protein solution to 8.0-9.0 using a suitable buffer, such as 1 M sodium bicarbonate (pH 8.3-9.0).[1][3][7] A final concentration of 100 mM sodium bicarbonate is often used.[7]

-

-

This compound Stock Solution:

-

Dissolve the this compound in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mM (e.g., 2 mg/mL).[1][3]

-

This solution should be prepared immediately before use to avoid hydrolysis of the NHS ester.[3][5]

-

2. Conjugation Reaction:

-

Molar Ratio: The optimal molar ratio of dye to protein can vary depending on the specific protein and desired degree of labeling (DOL). A starting point of a 10:1 molar ratio of dye to protein is recommended.[1] Ratios from 5:1 to 20:1 can be tested to find the optimal condition.[1] For antibodies, a 2-fold molar excess of the dye is often suitable.[3]

-

Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light, with continuous stirring or rotation.[1][3]

3. Purification of the Conjugate:

-

Gel Permeation Chromatography: This is the recommended method for separating the labeled protein from the unreacted dye.[3]

-

Use a Sephadex G-25 column (or equivalent) with a diameter of at least 1 cm and a length of 12-30 cm.[3][9]

-

Equilibrate the column with PBS (pH 7.2-7.4).[3]

-

Load the reaction mixture onto the column.

-

Elute with PBS. The first colored, fluorescent band to elute is the dye-protein conjugate.[3][9] The free dye will elute as a second band.[3]

-

-

Spin Desalting Columns: For smaller scale reactions (~100 µg of antibody), spin desalting columns are a convenient purification method.[10]

-

Dialysis: While possible, dialysis is generally less efficient and slower than gel filtration for removing unconjugated dye.[3]

4. Characterization of the Conjugate:

-

Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each protein molecule. An optimal DOL for antibodies is typically between 2 and 10.[1] For effective labeling of antibodies with ATTO 488, a DOL of 4-8 is often targeted.[1][10]

-

Calculation of DOL:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~501-503 nm for ATTO 488).[1][10]

-

Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

-

Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye

-

Where ε_dye is the molar extinction coefficient of the dye at its absorbance maximum (90,000 M⁻¹cm⁻¹ for ATTO 488).[3]

-

-

Calculate the DOL: DOL = Dye Concentration / Protein Concentration

-

5. Storage of the Conjugate:

-

Store the labeled protein at 2-8°C, protected from light, for short-term storage (up to two weeks).[10]

-

For long-term storage, add a cryoprotectant if necessary, create single-use aliquots, and store at -20°C or -80°C.[7][10] Avoid repeated freeze-thaw cycles.[1][7][10]

Visualizations

Experimental Workflow for Antibody Labeling

Caption: Workflow for labeling antibodies with this compound.

Factors Influencing Labeling Efficiency

Caption: Key factors that influence the efficiency of protein labeling.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ATTO 488 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. spectra.arizona.edu [spectra.arizona.edu]

- 10. leica-microsystems.com [leica-microsystems.com]

ATTO 488 NHS ester in super-resolution microscopy (STED, PALM, dSTORM)

For Researchers, Scientists, and Drug Development Professionals

ATTO 488 NHS ester is a high-performance fluorescent probe widely recognized for its utility in super-resolution microscopy. Its exceptional photostability, high fluorescence quantum yield, and strong absorption make it an ideal candidate for advanced imaging techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM). This guide provides an in-depth technical overview of this compound, including its photophysical properties, detailed labeling protocols, and its application in various super-resolution modalities.

Core Properties of ATTO 488

ATTO 488 is a hydrophilic fluorophore based on the rhodamine structure, exhibiting excellent water solubility.[1][2][3][4] These characteristics are crucial for reliable and reproducible performance in biological imaging. The N-hydroxysuccinimidyl (NHS) ester reactive group allows for the straightforward labeling of primary amines on proteins and other biomolecules.[4][5][6]

Photophysical and Chemical Data

A summary of the key quantitative data for ATTO 488 is presented below, providing a clear comparison of its essential characteristics.

| Property | Value | Reference |

| Excitation Maximum (λex) | 500 nm | [7] |

| Emission Maximum (λem) | 520 nm | [6][7] |

| Molar Extinction Coefficient (εmax) | 9.0 x 10⁴ M⁻¹ cm⁻¹ | [5][7] |

| Fluorescence Quantum Yield (ηfl) | 80% | [5][7] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [5][7] |

| Molecular Weight (NHS ester) | 981 g/mol | [7] |

| Correction Factor (CF₂₆₀) | 0.22 | [7] |

| Correction Factor (CF₂₈₀) | 0.09 | [7] |

Biomolecule Labeling with this compound

The conjugation of this compound to biomolecules, such as antibodies or proteins, is a critical step for successful super-resolution imaging. The following diagram and protocol detail this process.

Caption: Covalent labeling of a primary amine with this compound.

Detailed Experimental Protocol for Antibody Labeling

This protocol is optimized for labeling approximately 100 µg of an IgG antibody.[8]

1. Preparation of Reagents:

-

Antibody Solution: Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-2 mg/mL.[7][9] Ensure the buffer is free of amine-containing substances like Tris or glycine.[7] If necessary, dialyze the antibody against PBS and then adjust the pH with 1 M sodium bicarbonate.[7]

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL.[5][7]

2. Labeling Reaction:

-

Add a two-fold molar excess of the reactive dye solution to the protein solution.[7] For an antibody, this typically involves adding around 10 µl of the dye solution to 1 ml of the protein solution.[7]

-

Incubate the reaction mixture for 30 to 60 minutes at room temperature with constant or repeated stirring.[7]

3. Purification of the Labeled Antibody:

-

Separate the labeled protein from unreacted dye using gel permeation chromatography (e.g., Sephadex G-25 column).[7]

-

Equilibrate the column with a suitable buffer, such as PBS (pH 7.2).[7]

-

Elute the labeled protein; it will typically be the first fluorescent band to emerge from the column.[7]

4. Determination of the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 503 nm (A₅₀₃).[8]

-

Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.[10] An optimal DOL for most antibodies is between 2 and 10.[4]

ATTO 488 in Super-Resolution Microscopy

ATTO 488 is well-suited for several super-resolution techniques due to its robust photophysical properties.[11]

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped STED laser.[12][13][14] This effectively narrows the point-spread function.

Caption: The principle of STED microscopy using ATTO 488.

ATTO 488 is an excellent dye for STED microscopy, often used with a 592 nm depletion laser.[15] While it exhibits high photostability, intense irradiation can still lead to photobleaching.[16] Studies have shown that while 97% of ATTO 488 fluorescence can persist after two hours of irradiation, this can be reduced to 59% after 12 hours under certain conditions.[16][17]

PALM and dSTORM

Both PALM and dSTORM are single-molecule localization microscopy (SMLM) techniques that rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image.[18][19][20]

Caption: The cyclical process of single-molecule localization microscopy.

In dSTORM, conventional organic dyes like ATTO 488 are induced to "blink" by using specific imaging buffers, often containing a thiol.[19][21] This allows for the temporal separation of emissions from spatially close molecules. While ATTO 488 can be used for dSTORM, its performance in terms of photon yield and blinking properties may differ from other commonly used dyes like Alexa Fluor 647.[15][21] Careful optimization of the imaging buffer is crucial for achieving high-quality dSTORM images with ATTO 488.

Conclusion

This compound stands out as a versatile and robust fluorescent probe for super-resolution microscopy. Its favorable photophysical properties and straightforward labeling chemistry make it a valuable tool for researchers in cell biology and drug development. By understanding its characteristics and optimizing experimental protocols, scientists can leverage ATTO 488 to visualize cellular structures and molecular interactions with unprecedented detail.

References

- 1. ATTO 488 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ATTO 488 | Products | Leica Microsystems [leica-microsystems.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. thomassci.com [thomassci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. leica-microsystems.com [leica-microsystems.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. spectra.arizona.edu [spectra.arizona.edu]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. docs.research.missouri.edu [docs.research.missouri.edu]

- 13. Strategies to maximize performance in STimulated Emission Depletion (STED) nanoscopy of biological specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. STED and STORM Superresolution Imaging of Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. ZEISS Microscopy Online Campus | Introduction to Photoactivated Localization Microscopy (PALM) [zeiss-campus.magnet.fsu.edu]

- 19. Seeing beyond the limit: A guide to choosing the right super-resolution microscopy technique - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Photoactivated localization microscopy - Wikipedia [en.wikipedia.org]

- 21. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 488 NHS Ester for Fluorescence In-Situ Hybridization (FISH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of ATTO 488 NHS ester for labeling probes in Fluorescence In-Situ Hybridization (FISH) applications. ATTO 488 is a fluorescent label known for its strong absorption, high fluorescence quantum yield, and exceptional photostability, making it an excellent choice for demanding imaging applications like FISH.[1][2][3][4][5] Its hydrophilic nature and excellent water solubility further contribute to its suitability for biological applications.[2][3][4][5]

Core Concepts: this compound in FISH

Fluorescence In-Situ Hybridization (FISH) is a powerful cytogenetic technique that utilizes fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within a cell. The choice of fluorophore is critical for the sensitivity and specificity of the assay. ATTO 488, a rhodamine-based dye, fluoresces in the green region of the visible spectrum and serves as a suitable alternative to other dyes like Alexa Fluor 488 and FAM.[1][3][6]

The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 488 allows for its covalent attachment to primary amine groups on molecules such as amino-modified oligonucleotides or proteins.[2][7][8] This reaction forms a stable amide bond, ensuring the fluorescent label is securely attached to the probe for the duration of the FISH experiment.[9]

Quantitative Data: Photophysical Properties of ATTO 488

The performance of a fluorophore in FISH is dictated by its photophysical properties. The key parameters for ATTO 488 are summarized in the table below.

| Property | Value | References |

| Absorption Maximum (λabs) | 501 nm | [1][3][10] |

| Emission Maximum (λem) | 523 nm | [1][3][10] |

| Molar Extinction Coefficient (ε) | 90,000 M-1cm-1 | [1][3][10] |

| Fluorescence Quantum Yield (Φf) | 0.80 | [2][10][11] |

| Fluorescence Lifetime (τfl) | 4.1 ns | [2][11] |

| Molecular Weight | 804 g/mol | [11] |

Experimental Protocols

I. Labeling of Amino-Modified Oligonucleotide Probes with this compound

This protocol details the steps for covalently labeling an amino-modified DNA or RNA probe with this compound.

Materials:

-

Amino-modified oligonucleotide probe

-

This compound[9]

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[2][12]

-

Sodium bicarbonate buffer (0.1 M, pH 8.3) or Carbonate buffer (0.2 M, pH 8-9)[12][13]

-

Nuclease-free water

-

Phosphate-Buffered Saline (PBS), pH 7.4[14]

Procedure:

-

Probe Preparation:

-

This compound Stock Solution Preparation:

-

Labeling Reaction:

-

Add a 2-fold molar excess of the reactive dye solution to the oligonucleotide solution. For example, add approximately 30 µl of the 5 mg/ml dye solution to 50 µl of the 0.1 mM oligonucleotide solution.[12]

-

Incubate the reaction for 2 hours at room temperature with shaking.[12] For longer reaction times, the pH can be adjusted to 7-7.5.[12]

-

-

Purification of the Labeled Probe:

-

Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with PBS (pH 7.4).[14][15]

-

Apply the labeling reaction mixture to the top of the column.[15]

-

Elute the labeled probe with PBS. The first colored and fluorescent fraction will contain the labeled oligonucleotide, while the free dye will elute later.[14]

-

Alternatively, purification can be performed using reversed-phase HPLC.[12]

-

-

Quantification and Storage:

II. Fluorescence In-Situ Hybridization (FISH) Protocol

This is a general protocol and may require optimization based on the specific cell or tissue type and the target sequence.

Materials:

-

ATTO 488-labeled probe

-

Microscope slides with fixed cells or tissue sections

-

Hybridization buffer (containing formamide (B127407) and SSC)

-

Wash buffers (e.g., SSC solutions of varying concentrations)

-

DAPI counterstain

-

Antifade mounting medium[16]

Procedure:

-

Sample Preparation:

-

Prepare and fix cells or tissue sections on microscope slides according to standard cytogenetic protocols.

-

-

Denaturation:

-

Denature the cellular DNA/RNA and the labeled probe separately by heating at 70-95°C for 3-5 minutes, followed by immediate cooling on ice.[9]

-

-

Hybridization:

-

Apply the ATTO 488-labeled probe, diluted in hybridization buffer, to the slide.

-

Cover with a coverslip and seal to prevent evaporation.

-

Incubate in a humidified chamber at 37°C overnight to allow the probe to hybridize to its target sequence.

-

-

Post-Hybridization Washes:

-

Carefully remove the coverslip and wash the slides in a series of increasingly stringent wash buffers (e.g., decreasing SSC concentration and increasing temperature) to remove non-specifically bound probes.[16]

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the slides with an antifade mounting medium to preserve the fluorescence signal.[16]

-

-

Imaging:

-

Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for ATTO 488 (excitation ~488 nm, emission ~523 nm) and DAPI.

-

Mandatory Visualizations

Experimental Workflow for ATTO 488 Probe Labeling and FISH

Caption: Workflow for labeling probes with ATTO 488 and performing FISH.

Logical Relationship of Key Components in this compound Labeling

Caption: Covalent bond formation between this compound and an amino-modified probe.

Troubleshooting Common FISH Issues

| Issue | Potential Cause | Troubleshooting Strategy | References |

| Poor or No Signal | Inefficient probe labeling | Verify probe labeling efficiency and purity. | [17] |

| Suboptimal hybridization conditions | Optimize denaturation and hybridization temperatures and times. | [17] | |

| Low probe concentration | Increase probe concentration during hybridization. | [17] | |

| High Background | Incomplete removal of unbound probe | Increase the stringency of post-hybridization washes (higher temperature, lower salt concentration). | [17] |

| Non-specific probe binding | Ensure complete denaturation of target DNA/RNA; check for probe cross-reactivity. | [17] | |

| Photobleaching | Excessive exposure to excitation light | Minimize light exposure during imaging; use an effective antifade mounting medium. | [16][17] |

| Fluorophore instability | ATTO 488 is known for its high photostability, but prolonged exposure should still be avoided. | [3][5] |

References

- 1. ATTO 488 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. ATTO 488 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 4. ATTO 488 | Products | Leica Microsystems [leica-microsystems.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. idtdna.com [idtdna.com]

- 7. Improved enzymatic labeling of fluorescent in situ hybridization probes applied to the visualization of retained introns in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atto 488 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]

- 9. Generation of Inexpensive, Highly Labeled Probes for Fluorescence In Situ Hybridization (FISH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FluoroFinder [app.fluorofinder.com]

- 11. stressmarq.com [stressmarq.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. jenabioscience.com [jenabioscience.com]

- 14. spectra.arizona.edu [spectra.arizona.edu]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. clinicallab.com [clinicallab.com]

- 17. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to the Storage and Handling of ATTO 488 NHS Ester

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of ATTO 488 NHS ester, a fluorescent labeling dye. The information compiled herein is intended to ensure the integrity and optimal performance of the dye in experimental settings.

Core Properties and Applications

ATTO 488 is a rhodamine-based fluorescent label characterized by its excellent water solubility, strong absorption, high fluorescence quantum yield, and significant photostability.[1][2] These properties make it highly suitable for a range of applications, including fluorescence imaging, single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the straightforward labeling of amino-containing molecules like proteins, peptides, and amino-modified oligonucleotides.[1] The NHS ester reacts with primary amines (R-NH₂) to form stable amide bonds.[4][5]

Storage and Stability

Proper storage is critical to maintaining the reactivity of this compound. Both the un-dissolved solid and its dissolved forms have specific storage requirements.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (lyophilized) | -20°C[1][3][6] | At least 3 years[3] | Protect from light and moisture.[3] The vial must be equilibrated to room temperature before opening to prevent moisture condensation.[3] |

| Stock Solution in Anhydrous Solvent (e.g., DMSO, DMF) | -20°C[1][4] | Up to two weeks[1][4] | Must be stored in single-use aliquots to avoid repeated freeze-thaw cycles.[1][4] The solvent must be anhydrous and amine-free.[3][7] |

| Labeled Protein Conjugate | 2-8°C or 4°C[5] | Several months (short-term)[7] | Protect from light.[5][7] 2 mM sodium azide (B81097) can be added as a preservative.[7] |